molecular formula C12H15BrFNO2 B3268647 Tert-butyl 5-bromo-2-fluorobenzylcarbamate CAS No. 491836-84-1

Tert-butyl 5-bromo-2-fluorobenzylcarbamate

Cat. No.: B3268647
CAS No.: 491836-84-1
M. Wt: 304.15 g/mol
InChI Key: GQZRRHCPMBGKHE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-fluorobenzylcarbamate: is an organic compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzylcarbamate structure. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzylcarbamate, while deprotection reactions yield the free amine.

Scientific Research Applications

Chemistry: Tert-butyl 5-bromo-2-fluorobenzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also investigated for its potential therapeutic applications, including the development of new drugs and bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the synthesis of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-fluorobenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-bromo-2-fluorobenzylcarbamate is unique due to its specific substitution pattern on the benzylcarbamate structure. The presence of both bromine and fluorine atoms provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZRRHCPMBGKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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